Introduction: The Strategic Value of 2-(Cyclopropylmethoxy)-5-iodopyridine in Modern Medicinal Chemistry
Introduction: The Strategic Value of 2-(Cyclopropylmethoxy)-5-iodopyridine in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-iodopyridine for Advanced Research and Development
2-(Cyclopropylmethoxy)-5-iodopyridine is a key heterocyclic building block that has garnered significant interest in the field of drug discovery and development.[1] Its structure is a confluence of three strategically important motifs: a pyridine core, a reactive iodinated site, and a cyclopropylmethoxy group. Pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key biological interactions.[2] The iodo-substituent at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[3][4] Finally, the cyclopropylmethoxy moiety is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties by introducing conformational rigidity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this important research chemical.
Core Physicochemical and Structural Properties
A clear understanding of the fundamental properties of 2-(Cyclopropylmethoxy)-5-iodopyridine is essential for its effective use in synthesis and research. The key identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 902837-53-0 | [5] |
| Molecular Formula | C₉H₁₀INO | [5][6] |
| Molar Mass | 275.09 g/mol | [5][7] |
| Appearance | Tan Solid | [8] |
| InChI Key | RSDBDRUZAIKDFL-UHFFFAOYSA-N | [6] |
| SMILES | C1CC1COC2=NC=C(C=C2)I | [6] |
| Predicted XlogP | 2.6 | [6] |
Spectral Data Analysis: A Guide to Structural Verification
Structural confirmation is paramount in synthesis. The following is a predictive analysis of the key spectral features expected for 2-(Cyclopropylmethoxy)-5-iodopyridine, based on established principles of NMR and IR spectroscopy.[9][10]
| Technique | Expected Features |
| ¹H NMR | Cyclopropyl Protons: Complex multiplets in the upfield region (approx. δ 0.3-0.6 ppm).Methylene Protons (-OCH₂-): A doublet (coupled to the cyclopropyl CH) around δ 4.0-4.3 ppm.Pyridine Protons: Three distinct signals in the aromatic region (approx. δ 6.5-8.5 ppm). The proton at C6 (adjacent to N) would be the most downfield, followed by the proton at C4, and the proton at C3 would be the most upfield of the three. |
| ¹³C NMR | Cyclopropyl Carbons: Signals in the highly shielded region (approx. δ 3-12 ppm).Methylene Carbon (-OCH₂-): A signal around δ 70-75 ppm.Pyridine Carbons: Five signals in the aromatic region (approx. δ 110-165 ppm). The carbon bearing the iodine (C5) would be significantly shielded (approx. δ 85-95 ppm), while the carbon attached to the oxygen (C2) would be the most deshielded. |
| IR Spectroscopy | C-O-C Stretch: A strong band in the 1250-1050 cm⁻¹ region.Aromatic C=C and C=N Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z 275.[6]Isotope Pattern: A characteristic pattern for a molecule containing one iodine atom.Fragmentation: Likely loss of the cyclopropylmethoxy group or the iodine atom. |
Synthesis Pathway and Protocol
While multiple synthetic routes may exist, a highly reliable and common approach for preparing 2-(Cyclopropylmethoxy)-5-iodopyridine is via a Williamson ether synthesis, starting from the commercially available 2-hydroxy-5-iodopyridine.[11] This method is favored for its operational simplicity and generally high yields.
Diagram of Proposed Synthesis Workflow
Caption: Proposed Williamson ether synthesis workflow.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative methodology. Researchers should perform their own optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-hydroxy-5-iodopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the more nucleophilic alkoxide. The reaction is exothermic and produces H₂ gas, necessitating careful addition at low temperature.
-
Nucleophilic Attack: After stirring for 30 minutes at 0 °C, add (bromomethyl)cyclopropane (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of 2-(Cyclopropylmethoxy)-5-iodopyridine lies in the reactivity of the C-I bond, which readily participates in palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents at the 5-position of the pyridine ring.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures or attaching alkyl/alkenyl groups.[3][12]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the aryl iodide to the Pd(0) catalyst, (2) Transmetalation of the organic group from a boronic acid (or ester) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][13] The base is crucial for activating the boronic acid to facilitate transmetalation.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Setup: In a reaction vessel, combine 2-(Cyclopropylmethoxy)-5-iodopyridine (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent: Add a suitable solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Execution: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Workup & Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude material using column chromatography.
B. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is one of the most powerful methods for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[4][14]
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[15][16] Key steps include oxidative addition of the aryl iodide to the palladium catalyst, coordination of the amine, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[4][17] The choice of ligand (typically a bulky, electron-rich phosphine) is critical for promoting the reductive elimination step.[17]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 eq).
-
Reagents: Add 2-(Cyclopropylmethoxy)-5-iodopyridine (1.0 eq), the desired primary or secondary amine (1.2 eq), and an anhydrous aprotic solvent like toluene or dioxane.
-
Execution: Seal the vessel and heat to 80-110 °C. Monitor the reaction until the starting material is consumed.
-
Workup & Purification: Cool the reaction mixture, filter through a pad of celite to remove palladium residues, and concentrate the filtrate. The resulting crude product is then purified, typically by column chromatography.
Safety and Handling
As with any laboratory chemical, proper handling of 2-(Cyclopropylmethoxy)-5-iodopyridine is essential.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][18]
-
Prevention: Use only in a well-ventilated area, such as a fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Avoid breathing dust/fumes and wash hands thoroughly after handling.[8]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[8]
Conclusion
2-(Cyclopropylmethoxy)-5-iodopyridine is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its well-defined structure, featuring a stable cyclopropylmethoxy group and a highly reactive iodinated pyridine core, makes it an ideal substrate for constructing complex molecular architectures through robust and reliable cross-coupling methodologies. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers and drug development professionals to fully leverage its potential in the creation of novel therapeutic agents.
References
-
2-(Cyclopropylmethoxy)-5-Iodopyridine. ChemBK. [Link]
-
2-(cyclopropylmethoxy)-5-iodopyridine (C9H10INO). PubChemLite. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
1 H NMR and IR spectra of compounds 2-5. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
2-Hydroxy-5-iodopyridine. Chem-Impex. [Link]
-
(±)-2-Hexanol. CAS Common Chemistry. [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]
-
NMR spectroscopy data (pyridine-d 5 ) for compound 2. ResearchGate. [Link]
-
Syntheses of 2-amino-5-iodopyridine. ResearchGate. [Link]
-
Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Olaf College. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. National Center for Biotechnology Information. [Link]
-
Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate. [Link]
-
HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. MDPI. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]
-
(a) Oxidopyridinium (5+2) cycloaddition and its applications and (b) Dearomative transformation of CF3-substituted pyridine-3-ols. ResearchGate. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]
-
Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT 2 receptor family. ResearchGate. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - 2-(cyclopropylmethoxy)-5-iodopyridine (C9H10INO) [pubchemlite.lcsb.uni.lu]
- 7. 2-CYCLOPROPYLMETHOXY-3-IODOPYRIDINE | CymitQuimica [cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chemimpex.com [chemimpex.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. youtube.com [youtube.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
